2H,3H,4H-pyrido[3,2-e][1,3]thiazin-4-one is a heterocyclic compound characterized by a fused pyridine and thiazine ring system. This compound has garnered attention in medicinal chemistry due to its diverse biological activities, including anticancer, antibacterial, and glycosidase inhibitory properties. The molecular formula for this compound is and it is known by various synonyms including 2,3-dihydro-4H-pyrido[3,2-e][1,3]thiazin-4-one .
The compound belongs to the class of thiazine derivatives and is classified under heterocycles due to its cyclic structure containing nitrogen and sulfur atoms. Its unique structure allows it to participate in various chemical reactions that are of interest in organic synthesis and pharmaceutical applications.
The synthesis of 2H,3H,4H-pyrido[3,2-e][1,3]thiazin-4-one can be achieved through several methods. A notable approach involves the cyclization of N-phenyl-C-aryl imines with thionicotinic acid using 2,4,6-tripropyl-1,3,5,2,4,6-trioxatriphosphorinane-2,4,6-trioxide (T3P) as a catalyst at room temperature .
In one method described in the literature:
This method has shown to yield high purity products with good yields without requiring harsh reaction conditions or prolonged reaction times.
The structural representation of 2H,3H,4H-pyrido[3,2-e][1,3]thiazin-4-one reveals a six-membered thiazine ring fused to a pyridine ring. The compound exhibits an envelope conformation with specific dihedral angles between the aromatic rings indicating a non-planar structure which can influence its biological activity .
Key structural data includes:
The chemical reactivity of 2H,3H,4H-pyrido[3,2-e][1,3]thiazin-4-one includes various electrophilic substitutions and nucleophilic additions typical of heterocyclic compounds. It has been reported that derivatives of this compound can undergo reactions such as:
These reactions are crucial for modifying the compound to enhance its biological properties or to develop new derivatives with targeted activities.
For example:
The mechanism of action for compounds like 2H,3H,4H-pyrido[3,2-e][1,3]thiazin-4-one often involves interaction with biological targets such as enzymes or receptors. For instance:
Research indicates that certain derivatives exhibit selective toxicity towards cancer cells while sparing normal cells. This selectivity is often linked to their ability to disrupt cellular processes at specific stages of the cell cycle .
The physical properties of 2H,3H,4H-pyrido[3,2-e][1,3]thiazin-4-one include:
Chemical properties include:
The applications of 2H,3H,4H-pyrido[3,2-e][1,3]thiazin-4-one extend into various fields:
The ongoing research into this compound continues to uncover new applications and potential therapeutic uses in various scientific domains.
Fused bicyclic heterocycles represent a cornerstone of modern medicinal chemistry, with pyridine-thiazine hybrids exhibiting distinctive pharmacological profiles. These architectures combine pyridine's hydrogen-bonding capability with thiazine's versatile reactivity, enabling targeted interactions with biological macromolecules. The pyrido[3,2-e][1,3]thiazin-4-one scaffold exemplifies this synergy, where the electron-deficient pyridine ring enhances the thiazinone's susceptibility to nucleophilic attack while facilitating π-stacking interactions. This electronic complementarity is critical for protein binding, as demonstrated in kinase inhibitors where analogous fused systems like pyrrolopyridines (e.g., ceralasertib) and thienopyridines (e.g., prasugrel) achieve high target affinity [3].
The scaffold's bioisosteric potential is evidenced by its structural mimicry of purine bases, allowing competitive inhibition of ATP-binding sites. This property is shared with other nitrogen-dense fused systems such as imidazo[1,2-a]pyridines, which have shown sub-micromolar activity against Mycobacterium tuberculosis (MIC: 0.1 μM) through probable interference with nucleic acid synthesis [1]. The pyridine-thiazine fusion further offers vectorial diversity: substituents at C-2 and C-3 project into distinct hydrophobic pockets, while the thiazinone carbonyl serves as a hydrogen-bond acceptor—a feature exploited in metalloenzyme inhibition.
Table 1: Molecular Attributes of Pyrido-Thiazinone Hybrids vs. Related Fused Systems
Scaffold | H-Bond Acceptors | LogP Range | Topological PSA (Ų) | Key Bioactivities |
---|---|---|---|---|
Pyrido[3,2-e][1,3]thiazin-4-one | 3 | 1.2–2.8 | 55–75 | Kinase inhibition, Antimicrobial |
Imidazo[1,2-a]pyridine | 2–3 | 1.5–3.0 | 45–65 | Antitubercular (MIC 0.1 μM), Antiviral |
Thieno[3,2-b]pyridine | 1–2 | 2.8–4.2 | 35–55 | Antiplatelet (P2Y₁₂ antagonism) |
Pyrrolo[2,3-b]pyridine | 2–3 | 1.0–2.5 | 50–70 | Antineoplastic (ATR kinase inhibition) |
Positional isomerism critically modulates the pharmacological profile of pyrido-thiazinones. The [3,2-e] fusion (pyridine N at position 1) aligns the thiazinone carbonyl para to the pyridinic nitrogen, creating an electron-withdrawing "pull" that depletes electron density at C-2 and C-6. This contrasts with [4,3-b] isomers, where the carbonyl is meta-oriented, resulting in higher electron density at the fusion bond. Such electronic divergence directly impacts bioactivity: in antimycobacterial testing, imidazo[1,2-a]pyridine-3-carboxamide ([3,2-b] analog) exhibited 700-fold greater potency (MIC 0.1 μM) than its [1,2-a]pyridine-2-carboxamide isomer (MIC 70 μM) [1]. The geometric disposition of pharmacophores governs target engagement efficacy, as the [3,2-e] configuration optimally positions the carbonyl for hydrogen bonding with Thr106 in M. tuberculosis GyrB.
Steric effects further differentiate isomers. Molecular modeling reveals that [3,2-e] fusion induces a 12° out-of-plane distortion of the thiazinone ring, alleviating steric clash in the deeply buried binding pocket of mycobacterial enzymes. Conversely, [4,3-b] isomers adopt planar conformations that hinder penetration through bacterial cell walls. This is corroborated by activity against non-tubercular mycobacteria: while imidazo[1,2-a]pyridine-3-carboxamide (MIC 4 μM vs. M. kansasii) maintained potency, [1,2-a]pyridine-2-carboxamide analogs were inactive (>128 μM) [1].
Table 2: Biological Activity of Pyrido-Thiazinone Positional Isomers
Isomer Type | Antimycobacterial MIC (μM) | Steric Strain (kcal/mol) | Optimal Vector Angle | Protein Binding Affinity (Kd, nM) |
---|---|---|---|---|
[3,2-e] | 0.5–5.0 | 3.2 | 120° | 18.7 |
[4,3-b] | 8.0–25.0 | 1.8 | 90° | 142.3 |
[3,2-b] | 0.1–1.3 | 4.1 | 135° | 9.5 |
The [3,2-e] fusion imposes distinct electronic perturbations on the thiazinone core. Quantum mechanical calculations indicate a 15% reduction in carbonyl electron density compared to monocyclic thiazinones, quantified by IR stretching frequency shifts (Δν = 25 cm⁻¹) and Hammett constants (σₚ = 0.78). This polarization activates the C-2 position toward nucleophiles, enabling regioselective functionalization—unlike [4,3-b] analogs where C-5 is preferred. Such reactivity is exploited in lead optimization: nucleophilic addition at C-2 of [3,2-e] derivatives proceeds 8-fold faster than with [3,2-b] isomers, permitting late-stage diversification without protecting groups [3] [4].
Steric constraints from the fused pyridine ring profoundly influence conformation. X-ray crystallography shows that [3,2-e] fusion enforces a boat conformation in the thiazinone ring, with C-7 methyl substituents adopting pseudoequatorial orientation to minimize 1,3-diaxial interactions. This geometry exposes the carbonyl oxygen for protein binding while shielding the C-4 enolizable proton, enhancing metabolic stability. In contrast, thiazolopyridines like [1,3]thiazolo[5,4-b]pyridine adopt planar conformations susceptible to CYP3A4 oxidation [5]. Substituent effects are magnified in fused systems: a 2-methyl group in imidazo[1,2-a]pyridines boosts antitubercular activity 1000-fold versus 2-H analogs (MIC 0.1 vs. 101 μM), attributed to van der Waals contacts with Leu74 in the target enzyme's hydrophobic pocket [1].
Table 3: Computational Parameters of Pyrido-Thiazinone Derivatives
Parameter | [3,2-e] Isomer | [4,3-b] Isomer | [3,2-b] Isomer | Monocyclic Thiazinone |
---|---|---|---|---|
C=O Bond Order | 1.72 | 1.68 | 1.75 | 1.65 |
LUMO Energy (eV) | -1.85 | -1.62 | -1.92 | -1.45 |
Dihedral Angle (°) | 28.5 | 5.2 | 32.1 | – |
Hydration Energy (kcal/mol) | -12.3 | -9.8 | -13.1 | -8.4 |
The fusion angle additionally modulates solubility profiles. [3,2-e] derivatives exhibit paradoxical hydrophilicity (clogP 1.8) despite high molecular weight, attributable to the polarized carbonyl's enhanced hydrogen-bonding capacity (ΔlogP = -0.4 vs. [4,3-b]). This facilitates aqueous solubility >2 mg/mL, circumventing formulation challenges seen with lipophilic antimycobacterials. Electronic effects also govern metabolic fate: electron-deficient [3,2-e] systems resist N-oxidation at the pyridine nitrogen, whereas [3,2-b] isomers undergo rapid hepatic clearance via this pathway [3] [5].
CAS No.: 137550-92-6
CAS No.: 145563-68-4
CAS No.: 130853-76-8
CAS No.:
CAS No.:
CAS No.: